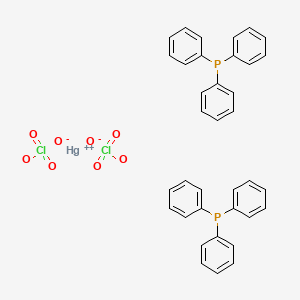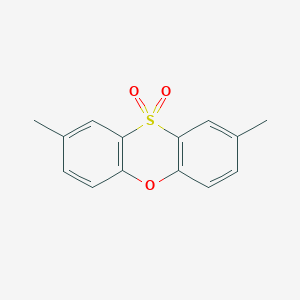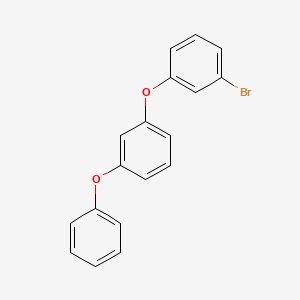
Benzene, 1-(3-bromophenoxy)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-bromophenoxy)-3-phenoxy-: is an organic compound that features a benzene ring substituted with both 3-bromophenoxy and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-bromophenoxy)-3-phenoxy- typically involves the reaction of bromophenol with phenol derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1-bromo-3-(3-bromophenoxy)benzene is reacted with phenol in the presence of a base and a palladium catalyst . This reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-(3-bromophenoxy)-3-phenoxy- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzene, 1-(3-bromophenoxy)-3-phenoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, Benzene, 1-(3-bromophenoxy)-3-phenoxy- is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which Benzene, 1-(3-bromophenoxy)-3-phenoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
1-Bromo-3-(4-nitrophenoxy)benzene: This compound features a nitrophenoxy group instead of a phenoxy group, leading to different reactivity and applications.
1-Bromo-2-(3-bromophenoxy)benzene:
Uniqueness: Benzene, 1-(3-bromophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and phenoxy groups allows for versatile reactivity and a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
23840-43-9 |
|---|---|
Fórmula molecular |
C18H13BrO2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-bromo-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C18H13BrO2/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13H |
Clave InChI |
MQEMLKFTHRALDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


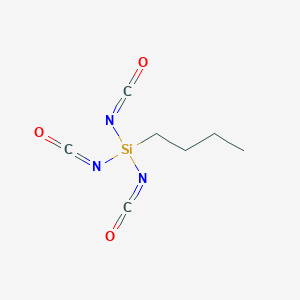
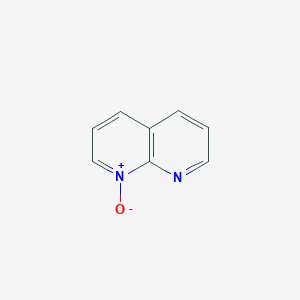




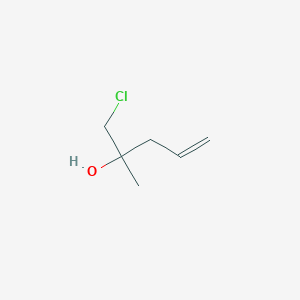

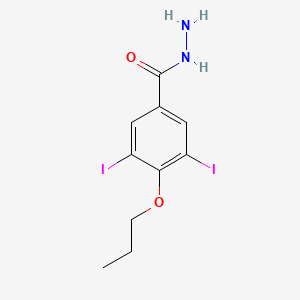
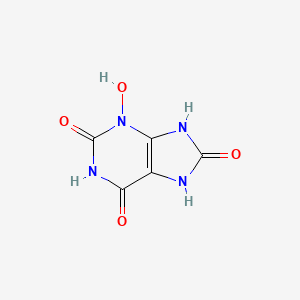
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

